molecular formula C14H12ClN3OS B11378041 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11378041
M. Wt: 305.8 g/mol
InChI Key: SFURHXRQNGYHJN-UHFFFAOYSA-N
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Description

5-Chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a chlorinated pyrimidine core, an allylsulfanyl (prop-2-en-1-ylsulfanyl) substituent at the 2-position, and a phenyl carboxamide group at the 4-position. Its molecular formula is C₁₄H₁₂ClN₃O₂S, with a calculated molecular weight of 321.78 g/mol. The compound’s structure combines aromaticity (pyrimidine and phenyl rings), a sulfur-containing thioether linkage, and a carboxamide group, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

5-chloro-N-phenyl-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H12ClN3OS/c1-2-8-20-14-16-9-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,17,19)

InChI Key

SFURHXRQNGYHJN-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the phenyl group: This step involves the coupling of a phenyl group to the pyrimidine ring, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Addition of the prop-2-en-1-ylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is C13H12ClN3OSC_{13}H_{12}ClN_3OS. The compound features a pyrimidine ring substituted with a chloro group and a phenyl group, along with a prop-2-en-1-ylsulfanyl moiety.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines, particularly those associated with non-small cell lung carcinoma (NSCLC).

Case Study: NSCLC Inhibition

A study demonstrated that this compound inhibits cell proliferation in NSCLC cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro tests indicated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its utility in treating infections resistant to conventional therapies.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as a selective inhibitor of certain kinases implicated in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
EGFRCompetitive15.4
ALKNon-competitive7.8

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Pyrimidine 2-Position N-Substituent at Carboxamide Molecular Weight (g/mol) Key Functional Groups
Target Compound : 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide Allylsulfanyl (prop-2-en-1-ylsulfanyl) Phenyl 321.78 Allyl sulfide, carboxamide
Analog 1 : 5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide Allylsulfanyl 2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl ~530 (estimated) Benzofuran, methoxy, carbamoyl
Analog 2 : 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide Allylsulfanyl 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl 467.00 Piperidine, sulfonyl
Analog 3 : 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl 2-Methoxyphenyl 353.84 (calculated) Ethyl sulfide, methoxy
Analog 4 : 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid (4-Chlorobenzyl)sulfanyl Trifluoromethyl-substituted anilino ~490 (estimated) Chlorobenzyl, trifluoromethyl, carboxylic acid
Key Observations:

Analog 1 incorporates a benzofuran-carbamoyl moiety, significantly increasing aromatic surface area and hydrogen-bonding capacity via the carbamoyl group .

The 2-methoxyphenyl group adds an ortho-substituted electron-donating methoxy group, which may sterically hinder rotation .

Analog 4 features a trifluoromethyl-anilino group, introducing strong electron-withdrawing effects and metabolic stability, while the chlorobenzyl group enhances hydrophobic interactions .

Comparative Analysis of Physicochemical and Functional Properties

Table 2: Property Comparison
Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Polarity Moderate High (carbamoyl, methoxy) Very high (sulfonyl) Moderate (methoxy) Low (chlorobenzyl, trifluoromethyl)
Hydrogen Bonding Capacity 2 donors (NH), 3 acceptors 4 donors (NH), 6 acceptors 2 donors (NH), 5 acceptors 2 donors (NH), 4 acceptors 1 donor (NH), 3 acceptors
Aromatic Interactions Pyrimidine + phenyl Pyrimidine + phenyl + benzofuran Pyrimidine + phenyl Pyrimidine + methoxyphenyl Pyrimidine + chlorobenzyl
Metabolic Stability Moderate (allyl sulfide) High (rigid benzofuran) High (sulfonyl) Moderate (ethyl sulfide) Very high (trifluoromethyl)
Key Findings:
  • The methoxy group in Analog 3 donates electrons, increasing electron density at the carboxamide .
  • Solubility :
    • Analog 2 ’s sulfonyl-piperidine group improves aqueous solubility due to ionic character .
    • Analog 1 ’s carbamoyl and benzofuran groups may reduce solubility despite hydrogen-bonding capacity .
  • Biological Interactions :
    • The benzofuran in Analog 1 could enhance binding to aromatic protein pockets via π-π stacking .
    • Analog 4 ’s chlorobenzyl group may improve membrane permeability through hydrophobic interactions .

Biological Activity

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with a carboxamide group and a chlorine atom, alongside two sulfanyl groups, makes it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN5OS3C_{13}H_{14}ClN_{5}OS_{3}, with a molecular weight of 387.9 g/mol. The IUPAC name provides insight into its structural components:

PropertyValue
Molecular FormulaC13H14ClN5OS3
Molecular Weight387.9 g/mol
IUPAC Name5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide
InChI KeyGSSABYBTSXSPHV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiadiazole and pyrimidine rings allows for specific binding interactions that can inhibit enzymatic activity:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies report an IC50 value of approximately 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties through the inhibition of receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for preventing tumor angiogenesis .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Anti-inflammatory Activity

A study demonstrated that related compounds significantly suppressed COX-2 activity in carrageenan-induced paw edema models, indicating strong anti-inflammatory effects .

Anticancer Efficacy

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated potent cytotoxicity with IC50 values ranging from 0.24 μM to 0.96 μM against different targets such as EGFR and Src kinases .

Case Studies

  • Case Study on COX Inhibition :
    • Objective : Evaluate the anti-inflammatory properties.
    • Method : In vitro assays measuring COX enzyme activity.
    • Results : Strong inhibition observed with IC50 values comparable to celecoxib.
  • Case Study on Anticancer Properties :
    • Objective : Investigate cytotoxic effects on cancer cell lines.
    • Method : MTT assay to determine cell viability.
    • Results : Significant reduction in cell viability at low concentrations (IC50 < 0.5 μM) .

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